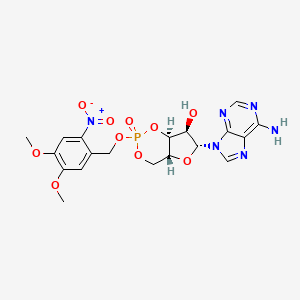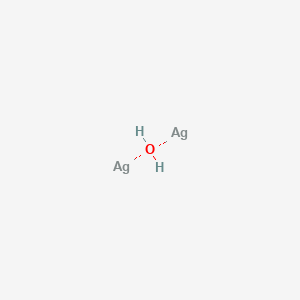
Silver(I) oxide
描述
Silver(I) oxide, with the chemical formula Ag₂O, is a fine black or dark brown powder. It is composed of silver in the +1 oxidation state and is used in various applications, including the preparation of other silver compounds . This compound is known for its unique properties and versatile applications in different fields.
作用机制
Target of Action
Silver(I) oxide primarily targets the ubiquitin-proteasome system (UPS) . This system plays a crucial role in maintaining protein homeostasis within cells . Specifically, this compound targets the 19S proteasome regulatory complex , a part of the UPS .
Mode of Action
This compound interacts with its targets through the formation of AgTU complexes . These complexes are formed by non-toxic thiourea (TU) ligands that deliver Ag+ ions to cancer cells and tumor xenografts . The Ag+ ions are released from AgTU in the cellular environment and directly target the 19S proteasome regulatory complex . They may oxidize its cysteine residues, thereby inhibiting proteasomal activity and leading to the accumulation of ubiquitinated proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . Disruption of this system leads to impaired protein homeostasis . After AgTU treatment, proteasome subunits are massively ubiquitinated and aberrantly aggregated, leading to impaired protein homeostasis and paraptotic death of cancer cells .
Pharmacokinetics
It’s known that the physico-chemical properties of silver nanoparticles, which include size, shape, surface charge, concentration, and colloidal state, can affect their antimicrobial potential .
Result of Action
The primary result of this compound’s action is the disruption of protein homeostasis within cells . This disruption is caused by the inhibition of proteasomal activity and the accumulation of ubiquitinated proteins . Ultimately, this leads to the paraptotic death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of AgTU complexes is facilitated by non-toxic thiourea (TU) ligands . Additionally, the action of this compound can be affected by the presence of other substances, such as alkali chlorides, which can react with this compound to precipitate silver chloride .
生化分析
Biochemical Properties
Silver(I) oxide plays a significant role in biochemical reactions due to its oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can oxidize aldehydes to carboxylic acids, which is a crucial reaction in organic chemistry . Additionally, it interacts with haloalkanes to form alcohols or ethers, depending on the conditions . These interactions highlight the compound’s ability to facilitate oxidative transformations in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, which in turn can cause changes in gene expression and disrupt normal cellular functions . The compound’s antimicrobial properties also make it effective in inhibiting the growth of bacteria and other microorganisms, which is beneficial in medical applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes, leading to changes in metabolic pathways. For example, this compound can inhibit the activity of enzymes involved in oxidative stress responses, thereby increasing the levels of reactive oxygen species (ROS) within cells . This increase in ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids . Additionally, this compound can interact with cellular membranes, leading to increased permeability and potential cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light or high temperatures . Over time, the antimicrobial efficacy of this compound may decrease as it degrades. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial antimicrobial properties without significant toxicity . At higher doses, it can cause adverse effects, including liver and kidney damage, changes in blood cell counts, and other toxic effects . These threshold effects highlight the importance of careful dosage control in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as catalase and superoxide dismutase, which are involved in the breakdown of ROS . By modulating the activity of these enzymes, this compound can influence the levels of metabolites involved in oxidative stress responses and cellular detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells through endocytosis and distributed to various cellular compartments . The compound’s distribution within tissues is influenced by its solubility and interactions with cellular components . In medical applications, this compound is often used in coatings to ensure localized antimicrobial effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can localize to specific cellular compartments, such as mitochondria and lysosomes, where it exerts its effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This targeted localization allows this compound to effectively modulate cellular processes and exert its antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions: Silver(I) oxide can be prepared by combining aqueous solutions of silver nitrate and an alkali hydroxide, such as sodium hydroxide. The reaction is as follows:
2AgNO3+2NaOH→Ag2O+2NaNO3+H2O
This reaction does not produce significant amounts of silver hydroxide due to the favorable energetics for the formation of silver oxide .
Industrial Production Methods: In industrial settings, this compound is often produced by the controlled oxidation of silver metal in the presence of strong oxidizing agents like ozone or hydrogen peroxide. This method yields this compound as a fine powder .
Types of Reactions:
Oxidation: this compound acts as a mild oxidizing agent. For example, it can oxidize aldehydes to carboxylic acids.
It can be reduced by hydrogen to form pure silver and water:Reduction: Ag2O+H2→2Ag+H2O
Substitution: this compound reacts with haloalkanes to form alcohols or ethers, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include aldehydes and mild oxidizing conditions.
Reduction: Hydrogen gas is typically used under controlled temperature conditions.
Substitution: Haloalkanes are used, with the reaction conditions varying based on the desired product (alcohols or ethers).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Pure silver and water.
Substitution: Alcohols or ethers.
科学研究应用
Silver(I) oxide has a wide array of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and in the preparation of other silver compounds.
Biology and Medicine: Due to its antimicrobial properties, it is used in wound dressings and antimicrobial coatings on medical devices.
Industry: It is a key component in silver-oxide batteries, which provide higher energy density compared to alkaline batteries.
Environmental Remediation: this compound nanoparticles are used in photocatalytic processes for environmental cleanup.
相似化合物的比较
Silver(II) oxide (AgO): This compound is used in similar applications but has different oxidation states and properties.
Silver(I,III) oxide (Ag₄O₄): This mixed-valence compound is used in specialized applications like silver oxide-zinc alkaline batteries.
Uniqueness of Silver(I) Oxide: this compound is unique due to its mild oxidizing properties, stability, and versatility in various applications. Unlike other silver oxides, it is not photosensitive and decomposes at temperatures above 280°C .
属性
IUPAC Name |
disilver;oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.O/q2*+1;-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVLTYZPCACLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Ag+].[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | SILVER OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | silver(I) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver(I)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Silver oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.736 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver oxide is an odorless brown-black solid. Sinks in water. (USCG, 1999), Brownish-black odorless solid; [Merck Index] Dark brown odorless powder; Insoluble in water (0.017 g/L); [Aldrich MSDS] | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | SILVER OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Silver oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9528 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
7.14 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | SILVER OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
20667-12-3, 11113-88-5 | |
| Record name | SILVER OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Disilver oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silver oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897WUN6G6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


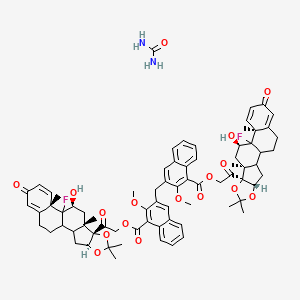
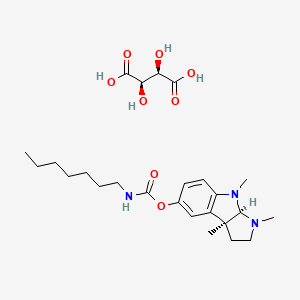
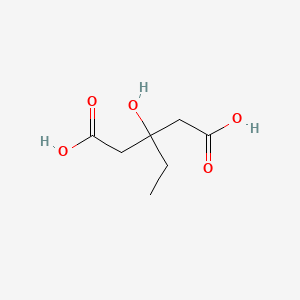
![Methyl[3-(10H-phenothiazin-10-YL)propyl]amine](/img/structure/B1199786.png)

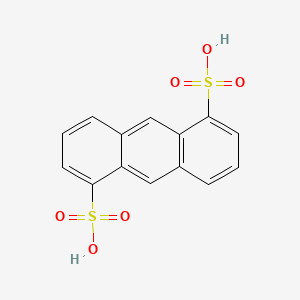
![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1199792.png)
![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide](/img/structure/B1199793.png)
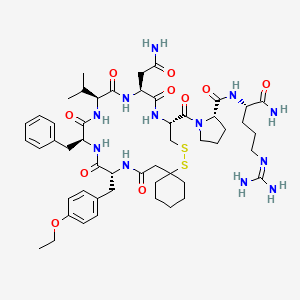
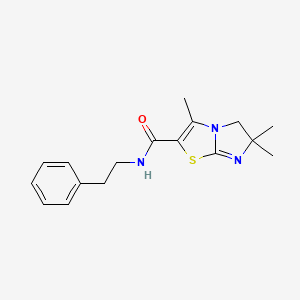
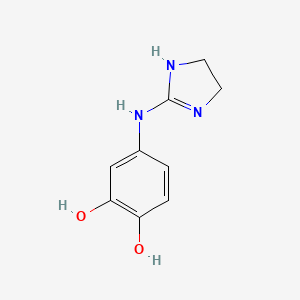
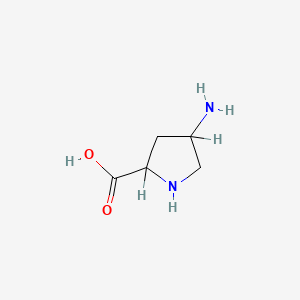
![azane;[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate](/img/structure/B1199799.png)
